4-Methylumbelliferyl-β-D-glucuronid-Trihydrat

Übersicht

Beschreibung

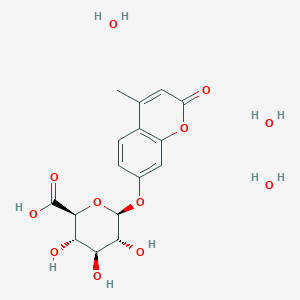

4-Methylumbelliferyl-beta-D-glucuronide trihydrate, also known as MUG, is a fluorogenic substrate for β-glucuronidase . It is commonly used for the detection of transformed plants . MUG shows low levels of fluorescence until treatment with glucuronidase (GUS) encoded in transformed plants .

Synthesis Analysis

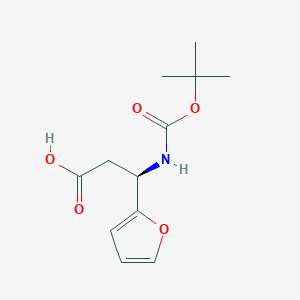

The synthesis of 4-Methylumbelliferyl-beta-D-glucuronide trihydrate involves the cleavage of 4-methylumbelliferyl beta-D-glucuronide by beta-glucuronidase to generate the highly fluorescent compound, 4-methylumbelliferyl .Molecular Structure Analysis

The molecular structure of 4-Methylumbelliferyl-beta-D-glucuronide trihydrate is represented by the empirical formula C16H16O9 . The InChI key is URVSQZMOFUEQAW-YYHOVTOASA-N .Chemical Reactions Analysis

The chemical reaction involving 4-Methylumbelliferyl-beta-D-glucuronide trihydrate is the cleavage of 4-methylumbelliferyl beta-D-glucuronide by beta-glucuronidase to generate the highly fluorescent compound, 4-methylumbelliferyl .Physical And Chemical Properties Analysis

4-Methylumbelliferyl-beta-D-glucuronide trihydrate is a solid powder . It is soluble in pyridine and DMSO . The fluorescence of this compound is pH-dependent with excitation maxima of 320 and 360 nm at low (1.97-6.72) and high (7.12-10.3) pH, respectively .Wissenschaftliche Forschungsanwendungen

Bestimmung der β-Glucuronidase-Aktivität

4-Methylumbelliferyl-β-D-glucuronid-Trihydrat ist ein fluorogenes Substrat, das zur Bestimmung der β-Glucuronidase-Aktivität verwendet wird . Dieses Enzym ist am Metabolismus von Glucuroniden beteiligt, einer Familie von Verbindungen, die wichtige Rollen bei Entgiftungsprozessen spielen.

Identifizierung von Escherichia coli

Diese Verbindung wird zur schnellen und empfindlichen Identifizierung von Escherichia coli verwendet . E. coli-Stämme, die das Enzym β-Glucuronidase besitzen, spalten 4-Methylumbelliferyl-β-D-glucuronid, wodurch es unter UV-Licht fluoresziert. Diese Fluoreszenz ist ein eindeutiger Hinweis auf das Vorhandensein von E. coli.

Pflanzenmolekularstudien

This compound ist ideal für Pflanzenmolekularstudien . Es kann verwendet werden, um die Genexpression unter verschiedenen Promotoren zu untersuchen.

Bestimmung der Aktivität in Pflanzenlysat und Blattscheiben

Diese Verbindung funktioniert gut für die Bestimmung der Aktivität in Pflanzenlysat und Blattscheiben . Es kann verwendet werden, um die Aktivität der β-Glucuronidase zu überwachen, die häufig als Reportergen in der Pflanzenmolekularbiologie verwendet wird.

Ganzpflanzen-Assays

This compound kann auch in Ganzpflanzen-Assays verwendet werden . Dies ermöglicht es Forschern, die Aktivität der β-Glucuronidase im Kontext der gesamten Pflanze zu untersuchen, was einen ganzheitlicheren Blick auf ihre Funktion ermöglicht.

Biochemische Forschung

Aufgrund seiner Eigenschaften wird this compound in verschiedenen biochemischen Forschungsanwendungen eingesetzt . Seine Fähigkeit zur Fluoreszenz bei Spaltung macht es zu einem wertvollen Werkzeug in der Untersuchung der Enzymkinetik und anderer biochemischer Prozesse.

Wirkmechanismus

Target of Action

The primary target of 4-Methylumbelliferyl-beta-D-glucuronide trihydrate (MUG) is the enzyme β-glucuronidase .

Mode of Action

MUG acts as a fluorogenic substrate for β-glucuronidase . It shows low levels of fluorescence until it is treated with β-glucuronidase . When β-glucuronidase acts on MUG, it cleaves the glucuronide, releasing the highly fluorescent 4-methylumbelliferone .

Biochemical Pathways

The action of MUG primarily affects the β-glucuronidase pathway. When MUG is cleaved by β-glucuronidase, it releases 4-methylumbelliferone, which can be detected due to its high fluorescence . This allows for the detection and quantification of β-glucuronidase activity, which can be used to identify transformed plants or detect the presence of certain bacteria like Escherichia coli .

Pharmacokinetics

It is known that mug is soluble in dmso at a concentration of 50 mg/ml .

Result of Action

The cleavage of MUG by β-glucuronidase results in the release of 4-methylumbelliferone, which emits fluorescence that can be detected . This fluorescence is used as a marker for β-glucuronidase activity, allowing for the identification of transformed plants or the detection of Escherichia coli .

Action Environment

The action of MUG is influenced by environmental factors such as pH and temperature. For example, the maximum excitation value of the released 4-methylumbelliferone depends on the pH . Furthermore, the reaction of MUG with β-glucuronidase is typically carried out at 37°C

Zukünftige Richtungen

4-Methylumbelliferyl-beta-D-glucuronide trihydrate has potential applications in detecting the activity of β-glucuronidase and the number of Escherichia coli . It can also be used in plant molecular studies to examine gene expression under various promoters . The 4-methylumbelliferyl beta-D-glucuronide cleavage assay can easily be adapted to high throughput formats to detect the presence of beta-D glucuronides generated using recombinant glycosyl transferase preparations .

Biochemische Analyse

Biochemical Properties

4-Methylumbelliferyl-beta-D-glucuronide trihydrate is a substrate for the enzyme β-glucuronidase . When this enzyme acts on the compound, it cleaves it to yield blue fluorescence . This fluorescence is pH-dependent with excitation maxima of 320 and 360 nm at low and high pH, respectively . This interaction between the compound and the enzyme is the basis for its use in detecting the activity of β-glucuronidase .

Cellular Effects

The cleavage of 4-Methylumbelliferyl-beta-D-glucuronide trihydrate by β-glucuronidase can be used to monitor gene expression in various cellular processes . For instance, it has been used as a substrate for detecting GUS gene expression in plants . Since the GUS gene encodes an enzyme not found in plants, this system can be very useful in identifying transformed plants .

Molecular Mechanism

The molecular mechanism of action of 4-Methylumbelliferyl-beta-D-glucuronide trihydrate involves its interaction with the enzyme β-glucuronidase . When the enzyme acts on the compound, it cleaves it to release 4-methylumbelliferone, a compound that exhibits fluorescence . This fluorescence can then be detected and measured, providing a means of monitoring the activity of the enzyme .

Metabolic Pathways

4-Methylumbelliferyl-beta-D-glucuronide trihydrate is involved in the metabolic pathway related to the activity of the enzyme β-glucuronidase . The enzyme cleaves the compound, resulting in the release of 4-methylumbelliferone .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O9.3H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;;;/h2-5,11-14,16,18-20H,1H3,(H,21,22);3*1H2/t11-,12-,13+,14-,16+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVICSHUHPWFQAR-ACCVXZKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

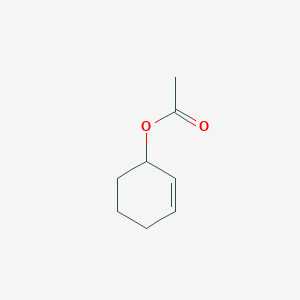

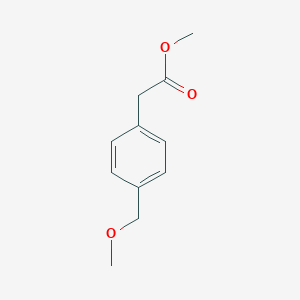

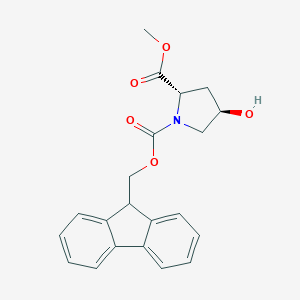

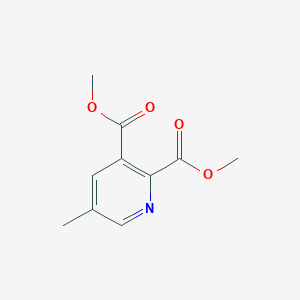

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-6-methylbenzo[d]thiazole-2-thiol](/img/structure/B173067.png)

![2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B173078.png)